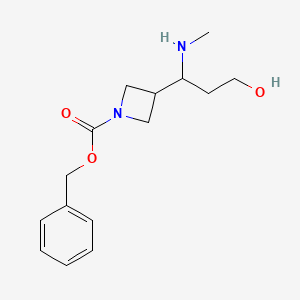
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate is a complex organic compound that belongs to the class of azetidines. . This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylamino group attached to the azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors to form the azetidine ring, followed by functionalization to introduce the benzyl, hydroxy, and methylamino groups . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group back to a hydroxy group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups to the benzyl moiety .
Wissenschaftliche Forschungsanwendungen
Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azetidine derivatives such as:
Uniqueness
What sets Benzyl 3-(3-hydroxy-1-(methylamino)propyl)azetidine-1-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and methylamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
benzyl 3-[3-hydroxy-1-(methylamino)propyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-16-14(7-8-18)13-9-17(10-13)15(19)20-11-12-5-3-2-4-6-12/h2-6,13-14,16,18H,7-11H2,1H3 |
InChI-Schlüssel |
QQEJEYKXXTWBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
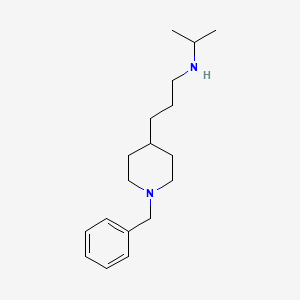
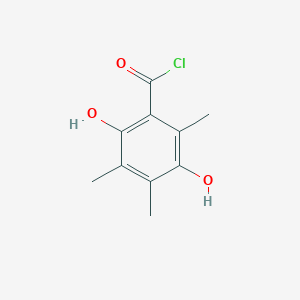
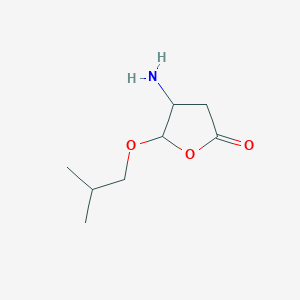
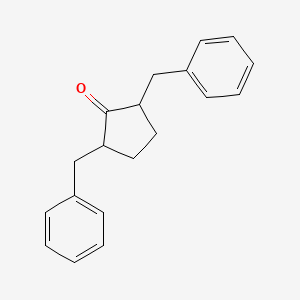
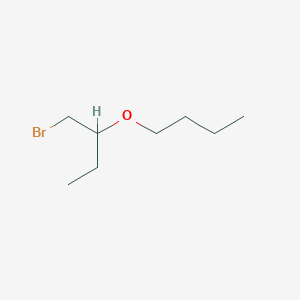
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
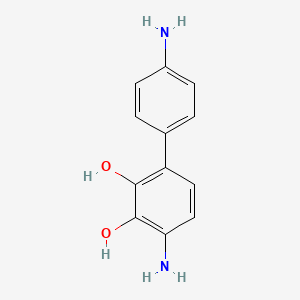
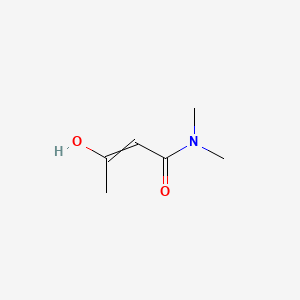
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

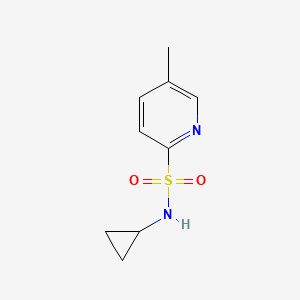
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
